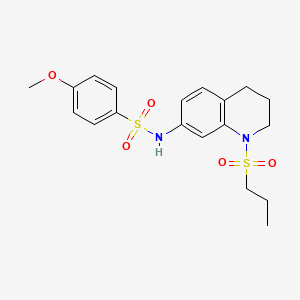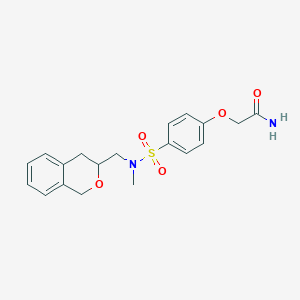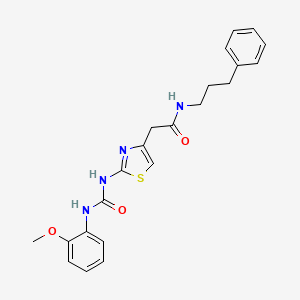
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide, also known as MPTAT, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. MPTAT has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study on the synthesis of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl) acetamido]-3-cephem-4-carboxylates, similar in structure to the compound , highlighted its broad antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, with potent activity against anaerobes. This suggests a potential application of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide in developing antimicrobial agents (Maier et al., 1986).
Anticancer and Antiviral Properties
Research on 2-pyrazoline-substituted 4-thiazolidinones, structurally related to the compound of interest, demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe TRVL 11 573 virus strain, indicating the compound's potential in developing anticancer and antiviral therapies (Havrylyuk et al., 2013).
Antimicrobial Evaluation of Derivatives
A novel series of thiazole derivatives, incorporating pyrazole moiety, showed significant anti-bacterial and anti-fungal activities, suggesting that modifications on the thiazol-4-yl)-N-(3-phenylpropyl)acetamide backbone could lead to effective antimicrobial agents (Saravanan et al., 2010).
Pharmacological Properties of Ureido-acetamides
Ureido-acetamides, including compounds with structural similarities to 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide, have been identified as potent and selective non-peptide CCKB/gastrin receptor antagonists. This highlights the compound's potential application in exploring physiological functions of CCKB receptors (Bertrand et al., 1994).
Propiedades
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-19-12-6-5-11-18(19)25-21(28)26-22-24-17(15-30-22)14-20(27)23-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIUKREVRVAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)
![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)
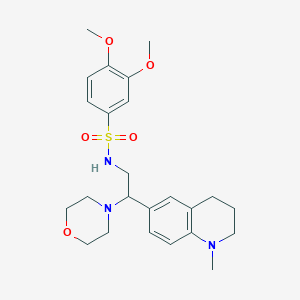
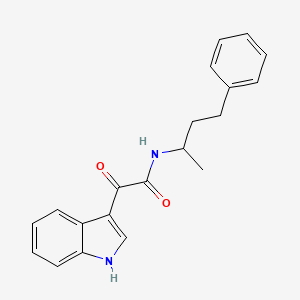
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)
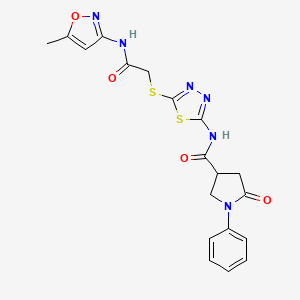
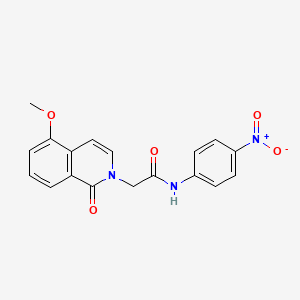
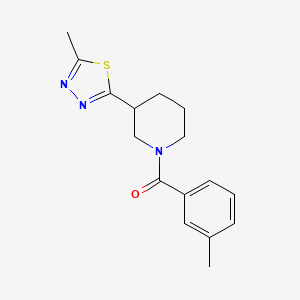
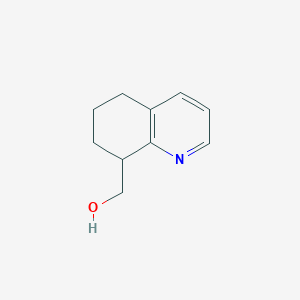
![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)
![2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2589251.png)
